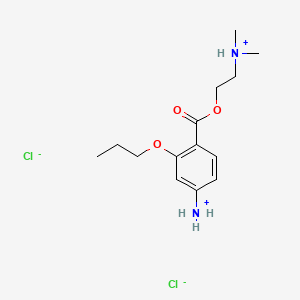
2-bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, methoxy, and methyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde . The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzaldehyde ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: 2-Bromo-5-hydroxy-4-methoxy-3-methylbenzoic acid.
Reduction: 2-Bromo-5-hydroxy-4-methoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
2-bromo-5-hydroxy-4-methoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-5-8(10)6(4-11)3-7(12)9(5)13-2/h3-4,12H,1-2H3 |
Clave InChI |
QCPQJMMBAKZETR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1OC)O)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



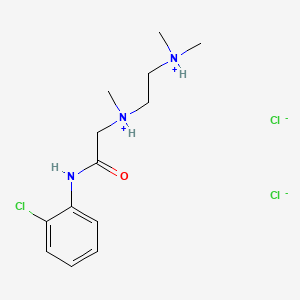






![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
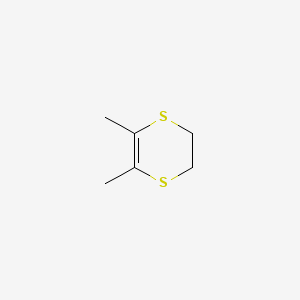
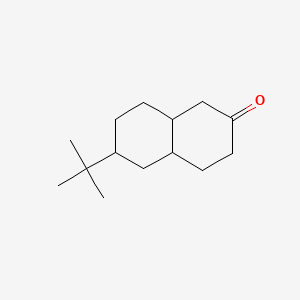
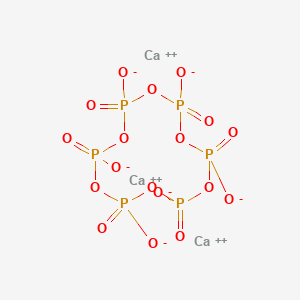
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13741669.png)
